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molecular formula C17H13NO3 B8663332 1-Methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90033-91-3

1-Methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid

Cat. No. B8663332
M. Wt: 279.29 g/mol
InChI Key: HGGMSEAYWJVWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04711898

Procedure details

To 0.9 gram of methyl 1-methyl-2-phenyl-4-quinolone-6-carboxylate obtained in Example 7 are added 0.5 gram of sodium hydroxide and 40 ml of water and the mixture is stirred at 60° C. for two hours. The mixture is acidified with acetic acid, and crystals which separate out therefrom are collected by filtration, and dried to give 0.5 gram of 1-methyl-2-phenyl-4-quinolone-6-carboxylic acid, colorless powder, melting at above 30° C.
Name
methyl 1-methyl-2-phenyl-4-quinolone-6-carboxylate
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([O:14]C)=[O:13])=[CH:9][CH:10]=2)[C:5](=[O:16])[CH:4]=[C:3]1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-].[Na+].O>C(O)(=O)C>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([OH:14])=[O:13])=[CH:9][CH:10]=2)[C:5](=[O:16])[CH:4]=[C:3]1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
methyl 1-methyl-2-phenyl-4-quinolone-6-carboxylate
Quantity
0.9 g
Type
reactant
Smiles
CN1C(=CC(C2=CC(=CC=C12)C(=O)OC)=O)C1=CC=CC=C1
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 60° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separate out
FILTRATION
Type
FILTRATION
Details
therefrom are collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(=CC(C2=CC(=CC=C12)C(=O)O)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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